molecular formula C7H12O B8254056 (S)-5-Methyl-1-hexyne-3-ol CAS No. 65489-14-7

(S)-5-Methyl-1-hexyne-3-ol

Cat. No.: B8254056
CAS No.: 65489-14-7
M. Wt: 112.17 g/mol
InChI Key: NTNUBJHPRAMQPC-SSDOTTSWSA-N
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Description

(S)-5-Methyl-1-hexyne-3-ol is an organic compound with the molecular formula C7H12O. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is characterized by the presence of a hydroxyl group (-OH) attached to a carbon chain that includes a triple bond between two carbon atoms. The (S) configuration indicates the specific spatial arrangement of the atoms around the chiral center, which is crucial for its chemical behavior and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-5-Methyl-1-hexyne-3-ol can be achieved through several methods. One common approach involves the use of chiral catalysts to induce asymmetry in the molecule. For instance, the enantioselective addition of acetylene to a chiral aldehyde can yield this compound. Another method involves the reduction of a chiral propargylic ketone using a suitable reducing agent.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale catalytic processes. These processes often utilize chiral ligands and metal catalysts to ensure high enantioselectivity and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: (S)-5-Methyl-1-hexyne-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.

    Reduction: The triple bond can be reduced to a double bond or a single bond, depending on the reagents and conditions used.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products:

    Oxidation: Formation of 5-Methyl-1-hexyne-3-one or 5-Methyl-1-hexyne-3-al.

    Reduction: Formation of 5-Methyl-1-hexene-3-ol or 5-Methyl-hexane-3-ol.

    Substitution: Formation of 5-Methyl-1-hexyne-3-chloride or 5-Methyl-1-hexyne-3-bromide.

Scientific Research Applications

(S)-5-Methyl-1-hexyne-3-ol has several applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of more complex molecules. Its unique structure makes it valuable in studying stereochemistry and reaction mechanisms.

    Biology: The compound can be used in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.

    Medicine: It serves as an intermediate in the production of drugs that require specific chiral configurations for their activity.

    Industry: this compound is used in the manufacture of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of (S)-5-Methyl-1-hexyne-3-ol depends on its specific application. In general, the compound interacts with molecular targets through its hydroxyl group and triple bond. These interactions can involve hydrogen bonding, coordination with metal centers, or participation in nucleophilic or electrophilic reactions. The chiral nature of the compound allows it to interact selectively with other chiral molecules, influencing its biological and chemical activity.

Comparison with Similar Compounds

    ®-5-Methyl-1-hexyne-3-ol: The enantiomer of (S)-5-Methyl-1-hexyne-3-ol, with a different spatial arrangement of atoms around the chiral center.

    5-Methyl-1-hexyne-3-one: A related compound where the hydroxyl group is replaced by a carbonyl group.

    5-Methyl-1-hexene-3-ol: A similar compound with a double bond instead of a triple bond.

Uniqueness: this compound is unique due to its specific chiral configuration and the presence of both a hydroxyl group and a triple bond. This combination of features allows it to participate in a wide range of chemical reactions and makes it valuable in the synthesis of complex chiral molecules.

Properties

IUPAC Name

(3S)-5-methylhex-1-yn-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O/c1-4-7(8)5-6(2)3/h1,6-8H,5H2,2-3H3/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTNUBJHPRAMQPC-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C#C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C#C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30426658
Record name (3S)-5-methylhex-1-yn-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30426658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65489-14-7
Record name (3S)-5-methylhex-1-yn-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30426658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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